Adicardin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adicardin is a coumarin derivative isolated from the plant Breonadia salicina. It is known for its various pharmacological activities, including anti-chronic renal failure properties . This compound has garnered interest due to its potential therapeutic applications and its presence in traditional medicine.

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for synthesizing other coumarin derivatives.

Medicine: It has shown promise in treating chronic renal failure and other conditions.

Mécanisme D'action

Adicardin, also known as Apiosylskimmin, is a coumarin isolated from Hydrangea macrophylla . It has been reported to have anti-chronic renal failure activity

Mode of Action

It is known to have anti-chronic renal failure activity . The specific interactions between this compound and its targets that result in this therapeutic effect are yet to be elucidated.

Result of Action

It is known to have anti-chronic renal failure activity . The specific molecular and cellular changes that occur as a result of this compound’s action require further investigation.

Analyse Biochimique

Cellular Effects

Adicardin has been reported to have anti-chronic renal failure activity This suggests that it may influence cell function and impact cellular processes related to renal function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Adicardin can be synthesized through the extraction of the stem bark of Breonadia salicina using methanol. The methanol extract is then partitioned between dichloromethane and water. The dichloromethane-soluble portion is subjected to column chromatography, resulting in the isolation of this compound along with other compounds .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.

Analyse Des Réactions Chimiques

Types of Reactions

Adicardin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.

Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with altered functional groups, which may exhibit different pharmacological properties.

Comparaison Avec Des Composés Similaires

Adicardin is similar to other coumarin derivatives such as:

Umbelliferone: Another coumarin derivative with similar pharmacological properties.

7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory activities.

6-Hydroxy-7-methoxycoumarin: Exhibits similar biological activities and is also isolated from Breonadia salicina.

This compound stands out due to its unique glycosylation pattern, which may contribute to its distinct pharmacological profile.

Activité Biologique

Adicardin, a rare substituted coumarin isolated from the plant Breonadia salicina, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical structure, pharmacological effects, and potential therapeutic applications.

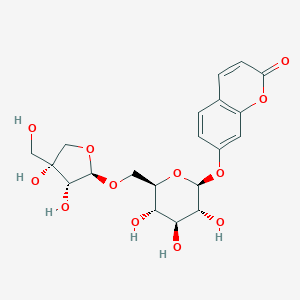

Chemical Structure

This compound is characterized by its unique structure, which includes two sugar moieties attached to the coumarin backbone. The chemical formula is C₁₈H₁₈O₁₄, and its structure has been elucidated through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

NMR Data Comparison

The following table summarizes the NMR data for this compound compared to literature values:

| Position | δH (ppm) | δC (ppm) | Literature δH (ppm) | Literature δC (ppm) |

|---|---|---|---|---|

| 1 | - | - | - | - |

| 2 | - | 160.7 | - | 160.2 |

| 3 | 6.32 | 113.4 | 6.32 | 113.2 |

| 4 | 7.99 | 144.3 | 7.99 | 144.2 |

| 5 | 7.65 | 129.5 | 7.64 | 129.5 |

| ... | ... | ... | ... | ... |

This data confirms the identity of this compound and supports its classification as a coumarin derivative .

Biological Activities

This compound exhibits a range of biological activities that contribute to its potential therapeutic applications:

Antimicrobial Activity

Research indicates that extracts from Breonadia salicina, including those containing this compound, show significant antimicrobial activity against various pathogens:

- Bacteria : Effective against Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli, and Staphylococcus aureus.

- Protozoa : Demonstrated high mortality rates against Trypanosoma brucei, the causative agent of sleeping sickness .

Antioxidant Properties

This compound has been associated with strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is likely mediated through inhibition of pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antioxidant Activity Assessment : A study measured the IC₅₀ values for various extracts containing this compound, demonstrating potent DPPH radical scavenging activity with values significantly lower than standard antioxidants .

- Antimicrobial Efficacy : A comparative study showed that methanol extracts from Breonadia salicina exhibited greater antimicrobial effects than many commercially available antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

- Synthesis and Pharmacological Evaluation : The total synthesis of this compound was achieved, allowing for further pharmacological evaluations that confirmed its activity against chronic renal failure .

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBJYHKMRWZNA-ZITSYKRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.